molecular formula C13H20N4OS2 B5785835 N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide

N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide

Cat. No. B5785835
M. Wt: 312.5 g/mol
InChI Key: IBHVMYOVGPKEJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide, also known as CFH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFH belongs to the class of thiosemicarbazone compounds and has shown promising results in the treatment of various diseases, including cancer, viral infections, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and proteins involved in disease progression. N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide has been found to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of HIV and other retroviruses. It has also been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the p53 pathway. N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide has also been found to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress in cells. Additionally, N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide has been found to increase the expression of neurotrophic factors and protect against neurotoxicity.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, making it easy to work with in the lab. However, N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, its effects on different cell types and in vivo models need to be further investigated.

Future Directions

There are several future directions for research on N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide. One area of research is the development of N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide analogs with improved pharmacological properties. Another area of research is the investigation of N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide's potential as a therapeutic agent for other diseases such as diabetes and cardiovascular disease. Additionally, more studies are needed to understand the mechanism of action of N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide and its effects on different cell types and in vivo models.

Synthesis Methods

The synthesis of N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide involves the reaction of cyclohexyl isothiocyanate with 2-furylacetaldehyde and hydrazine hydrate. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as methanol and chloroform.

Scientific Research Applications

N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antiviral, anticancer, and neuroprotective properties. N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide has been found to inhibit the replication of various viruses, including HIV, HCV, and HSV. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, N-cyclohexyl-N'-(2-furylmethyl)-1,2-hydrazinedicarbothioamide has been found to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-cyclohexyl-3-(furan-2-ylmethylcarbamothioylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4OS2/c19-12(14-9-11-7-4-8-18-11)16-17-13(20)15-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H2,14,16,19)(H2,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHVMYOVGPKEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NNC(=S)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-N'-(furan-2-ylmethyl)hydrazine-1,2-dicarbothioamide

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